Cas no 296272-06-5 (4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid)

4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid structure
296272-06-5 structure
Nome del prodotto:4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid
Numero CAS:296272-06-5
MF:C11H8F3NO3
MW:259.18133354187
CID:249224
PubChem ID:676337

4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid
    • 2-Butenoic acid,4-oxo-4-[[3-(trifluoromethyl)phenyl]amino]-
    • (2E)-4-OXO-4-([3-(TRIFLUOROMETHYL)PHENYL]AMINO)BUT-2-ENOIC ACID
    • IFLAB-BB F0306-0075
    • N-(3-(TRIFLUOROMETHYL)PHENYL)MALEAMIC ACID
    • 4-Oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoicacid
    • 2-Butenoic acid, 4-oxo-4-[[3-(trifluoromethyl)phenyl]amino]-, (E)- (9CI)
    • MLS000336652
    • MLS000587567
    • 116401-44-6
    • (E)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoic acid
    • HMS2590D14
    • AKOS001022150
    • SMR000211565
    • MFCD00029807
    • 4-Oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoic acid
    • (E)-3-(3-Trifluoromethyl-phenylcarbamoyl)-acrylic acid
    • (2E)-3-{[3-(Trifluoromethyl)phenyl]-carbamoyl}prop-2-enoic acid
    • NSC201477
    • (E)-4-oxo-4-(3-(trifluoromethyl)phenylamino)but-2-enoic acid
    • (E)-4-oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid
    • (2E)-4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoic acid
    • NSC-201477
    • DK-0010
    • CHEMBL1557539
    • SR-01000025172
    • 4-OXO-4-[3-(TRIFLUOROMETHYL)ANILINO]BUT-2-ENOICACID
    • Z56176665
    • N-[3-(TRIFLUOROMETHYL)PHENYL]MALEAMIC ACID
    • (2E)-3-{[3-(trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid
    • F0306-0075
    • 296272-06-5
    • SR-01000025172-1
    • XHTHMZFBLNIKJC-SNAWJCMRSA-N
    • Inchi: InChI=1S/C11H8F3NO3/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(17)18/h1-6H,(H,15,16)(H,17,18)/b5-4+
    • Chiave InChI: XHTHMZFBLNIKJC-SNAWJCMRSA-N
    • Sorrisi: O=C(NC1C=CC=C(C(F)(F)F)C=1)/C=C/C(O)=O

Proprietà calcolate

  • Massa esatta: 259.04600
  • Massa monoisotopica: 259.04562760g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 3
  • Complessità: 352
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.3
  • Superficie polare topologica: 66.4Ų

Proprietà sperimentali

  • Densità: 1.461
  • Punto di ebollizione: 420.8°Cat760mmHg
  • Punto di infiammabilità: 208.3°C
  • Indice di rifrazione: 1.549
  • PSA: 66.40000
  • LogP: 2.35770
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